4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a nitrogen-containing heterocyclic compound. This compound is part of the triazoloquinoxaline family, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, featuring both triazole and quinoxaline moieties, contributes to its wide range of applications in scientific research and industry.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
It’s known that quinoxaline derivatives can intercalate dna, which can disrupt the normal functioning of cells . This mechanism is often employed by anticancer and antimicrobial agents .
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, antituberculosis, antimalarial, anti-leishmanial, anti-hiv, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Result of Action
Some quinoxaline derivatives have shown promising results in in vitro cytotoxicity tests against various cancer cell lines . Additionally, some derivatives have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacterial strains .
Biochemical Analysis
Biochemical Properties
4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to act as an antagonist to the A2B receptor, a protein involved in various cellular processes . This interaction inhibits the receptor’s activity, which can lead to anticancer effects by inducing apoptosis in cancer cells . Additionally, the compound’s interaction with other biomolecules, such as DNA, suggests its potential as an anticancer agent through DNA intercalation .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce G0/G1 phase cell cycle arrest and apoptosis in various cancer cell lines, such as the SMMC-7721 cell line . This compound influences cell signaling pathways, particularly those involved in cell proliferation and survival. By modulating gene expression and cellular metabolism, it can effectively inhibit the growth of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the A2B receptor, inhibiting its activity and leading to anticancer effects . The compound also interacts with DNA, causing intercalation and subsequent disruption of DNA replication and transcription . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation . The compound’s metabolites can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity . Studies have shown that it preferentially accumulates in cancerous tissues, enhancing its anticancer effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus, where it can interact with DNA and other nuclear proteins . Post-translational modifications and targeting signals facilitate its localization to these compartments, enhancing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4,8-dichloroquinoxaline with trifluoromethyl-substituted triazole derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to yield dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Amino or thiol-substituted triazoloquinoxalines.
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydrotriazoloquinoxalines.
Scientific Research Applications
4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinoxaline Derivatives: Such as 2,3-dichloroquinoxaline and 6,7-dichloroquinoxaline.
Triazole Derivatives: Such as 1,2,4-triazole and 3,5-dimethyl-1,2,4-triazole.
Uniqueness: 4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its combined triazole and quinoxaline moieties, which confer enhanced biological activity and specificity compared to its individual components . This dual functionality makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4,8-dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F3N4/c11-4-1-2-5-6(3-4)19-8(7(12)16-5)17-18-9(19)10(13,14)15/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXRADUSDDFHBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N3C(=NN=C3C(F)(F)F)C(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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